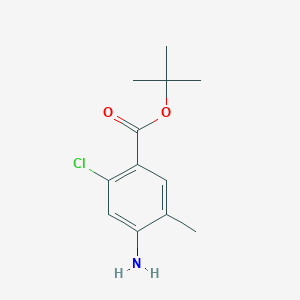

N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)ethanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

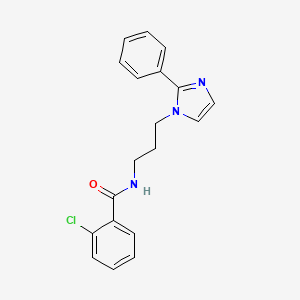

“N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)ethanamide” is a compound that contains a trifluoromethylpyridine (TFMP) group . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in its structure . TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are likely to be influenced by the presence of a fluorine atom and a pyridine in its structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación

Inhibition of Transcription Factors

One study focused on the structure-activity relationship of compounds inhibiting transcription mediated by both NF-kappaB and AP-1 transcription factors, aiming to improve potential oral bioavailability. This research involved examining cell-based activity, adherence to Lipinski's rule of 5, and gastrointestinal permeability using the Caco-2 cell line. Substitutions at various positions of the pyrimidine ring influenced activity, with certain modifications maintaining or improving activity compared to the original compound (Palanki et al., 2000).

Glycine Transporter 1 Inhibition

Another research identified a structurally diverse compound, displaying potent GlyT1 inhibitory activity, favorable pharmacokinetics profile, and an increase in cerebrospinal fluid concentration of glycine in rats. This compound was identified using central nervous system multiparameter optimization (CNS MPO) as a guideline for drug-likeness, highlighting its potential for further development in CNS-related therapeutic applications (Yamamoto et al., 2016).

Synthesis and Antimicrobial Activity

Research on the synthesis of specific derivatives and their antimicrobial activity against various bacterial species demonstrates the potential of these compounds in addressing resistant bacterial strains. This involves structural modifications to enhance antimicrobial efficacy while examining the impact of these changes on the compound's activity profile (Patel et al., 2011).

Molecular Structure Analysis

A study focusing on the synthesis, properties, and X-ray diffraction of a compound similar to the target chemical revealed insights into its molecular and crystal structure. Such structural elucidation aids in understanding the chemical behavior and potential reactivity of these compounds, facilitating their application in various scientific research fields (Guttsait et al., 1987).

Direcciones Futuras

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that “N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)ethanamide” and similar compounds may have significant potential for future research and development in the agrochemical and pharmaceutical industries .

Propiedades

IUPAC Name |

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3N2O2/c1-8(21)20-10-2-4-11(5-3-10)22-13-12(15)6-9(7-19-13)14(16,17)18/h2-7H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOKSZMUOQATRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2640466.png)

![(E)-2-(benzylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2640467.png)

![4-chlorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B2640468.png)

![[(2-Fluoro-4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2640471.png)

![6,6-dimethyl-2-(methylthio)-9-(4-(trifluoromethyl)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2640472.png)

![3-amino-7,7-dimethyl-5-oxo-N-(2,4,6-trimethylphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2640475.png)

![N-[(4-methylphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2640482.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2640486.png)